molecular formula C15H18FN3O B2441172 4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine CAS No. 1007029-88-0

4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine

Cat. No.: B2441172
CAS No.: 1007029-88-0
M. Wt: 275.327
InChI Key: AJRYPBJFAMIIPG-UHFFFAOYSA-N
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Description

4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrazole ring, which is further substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-bromoethylmorpholine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine
  • 4-{2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]ethyl}morpholine
  • 4-{2-[3-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}morpholine

Uniqueness

The presence of the 4-fluorophenyl group in 4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring, leading to variations in their chemical and biological behavior.

Properties

IUPAC Name

4-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c16-14-3-1-12(2-4-14)15-13(11-17-18-15)5-6-19-7-9-20-10-8-19/h1-4,11H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRYPBJFAMIIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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